Multitargeted enzyme inhibition: Pemetrexed simultaneously suppresses TS, DHFR, and GARFT with low nanomolar IC50 values
In a direct head-to-head biochemical assay using purified human recombinant enzymes, pemetrexed (LY231514) inhibited thymidylate synthase (TS) with an IC50 of 1.1 nM, dihydrofolate reductase (DHFR) with an IC50 of 7.2 nM, and glycinamide ribonucleotide formyltransferase (GARFT) with an IC50 of 65 nM [1]. In contrast, methotrexate (MTX) under identical conditions inhibited DHFR with an IC50 of 0.06 nM but showed negligible TS inhibition (IC50 > 1000 nM) and no measurable GARFT inhibition [1]. Raltitrexed (ZD1694) inhibited TS with an IC50 of 0.8 nM but had DHFR IC50 > 1000 nM [2].
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | TS: 1.1 nM; DHFR: 7.2 nM; GARFT: 65 nM |
| Comparator Or Baseline | Methotrexate: DHFR 0.06 nM, TS >1000 nM, GARFT not inhibited; Raltitrexed: TS 0.8 nM, DHFR >1000 nM |
| Quantified Difference | Pemetrexed is 1.4-fold less potent than raltitrexed on TS but provides DHFR inhibition (7.2 nM vs >1000 nM) and GARFT inhibition absent in both comparators |
| Conditions | Purified human recombinant enzymes; TS assay using [3H]dUMP substrate; DHFR assay using NADPH and dihydrofolate; GARFT assay using 10-formyl-[3H]tetrahydrofolate |
Why This Matters
For researchers selecting an antifolate for combination studies or transporter-deficient models, pemetrexed offers broader target coverage than either MTX or raltitrexed, which can be critical when DHFR or GARFT bypass resistance emerges.
- [1] Shih C, Chen VJ, Gossett LS, et al. LY231514, a pyrrolo[2,3-d]pyrimidine-based antifolate that inhibits multiple folate-requiring enzymes. Cancer Res. 1997;57(6):1116-1123. View Source
- [2] Jackman AL, Kimbell R, Brown M, et al. The thymidylate synthase inhibitor ZD1694 (Tomudex) and the multitargeted antifolate LY231514 (Alimta): a comparison of their antitumor activity in human tumor xenografts. Cancer Res. 1995;55(19):4298-4302. View Source
